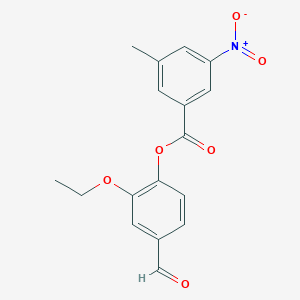![molecular formula C21H28N2O3S B5866348 2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide](/img/structure/B5866348.png)
2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with three methyl groups and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,4,6-trimethylbenzenesulfonyl chloride with an amine derivative.
Introduction of the morpholine moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where the morpholine reacts with a suitable electrophile, such as a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product would be an amine derivative.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-phenylbenzenesulfonamide
- 2,4,6-trimethyl-N-(4-morpholinyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(2-morpholinyl)benzenesulfonamide
Uniqueness
2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is unique due to the presence of both the morpholine moiety and the sulfonamide group, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-12-17(2)21(18(3)13-16)27(24,25)22-14-19-6-4-5-7-20(19)15-23-8-10-26-11-9-23/h4-7,12-13,22H,8-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBODFLHDDWCICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one](/img/structure/B5866289.png)
![N2-(2-METHOXYPHENYL)-6-[(MORPHOLIN-4-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5866294.png)
![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)

![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)



![1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
